Diethyl (2-Isopropylphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-Isopropylphenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-Isopropylphenyl)phosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, diethyl phosphite can react with 2-isopropylphenyl bromide under controlled conditions to yield this compound .
Another method involves the acylation of methylphosphonates. This method includes metalation of dialkyl methylphosphonates with organolithium reagents, followed by the reaction with acetyl chloride or its synthetic equivalent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-Isopropylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
Diethyl (2-Isopropylphenyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl (2-Isopropylphenyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl (2-Isopropylphenyl)phosphonate include:
- Dimethyl (2-Isopropylphenyl)phosphonate
- Diethyl (2-Oxopropyl)phosphonate
- Diethyl (2-Phenyl)phosphonate
Uniqueness
This compound is unique due to its specific isopropylphenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other phosphonates may not be as effective .
Properties
Molecular Formula |
C13H21O3P |
---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)13-10-8-7-9-12(13)11(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
PXAHIVHEJLJLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.